3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H17NO2 HCl and a molecular weight of 243.73 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride” is1S/C12H17NO2.ClH/c1-2-14-11-5-3-4-6-12 (11)15-10-7-8-13-9-10;/h3-6,10,13H,2,7-9H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride” is a powder at room temperature . It has a molecular weight of 243.73 g/mol .Scientific Research Applications
I have conducted a search for the scientific research applications of 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride , but unfortunately, there is limited information available on the web regarding specific applications for this compound. The available resources mainly list it as a biochemical for proteomics research without detailing unique applications .
However, pyrrolidine alkaloids, a broader category to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . While these are general activities and not direct applications of 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride , they may provide a starting point for understanding potential research areas where this compound could be applied.
Safety and Hazards
properties
IUPAC Name |
3-(2-ethoxyphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10;/h3-6,10,13H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSUXLSUJAWPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-83-0 | |
Record name | Pyrrolidine, 3-(2-ethoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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